3-(4-Nitrophenyl)pentanedioic acid

Catalog No.
S737810
CAS No.
92289-14-0
M.F
C11H11NO6
M. Wt
253.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Nitrophenyl)pentanedioic acid

CAS Number

92289-14-0

Product Name

3-(4-Nitrophenyl)pentanedioic acid

IUPAC Name

3-(4-nitrophenyl)pentanedioic acid

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

InChI

InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

InChI Key

YNPLFNKGJKRZNX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)[N+](=O)[O-]

Synthetic Intermediate

3-(4-Nitrophenyl)pentanedioic acid is primarily used as a synthetic intermediate in the production of various organic compounds. Its presence of a carboxylic acid group on each end of the molecule (pentanedioic acid) and a nitro group attached to a phenyl ring (4-nitrophenyl) makes it a versatile building block for diverse chemical syntheses.

Studies have shown its application in the synthesis of:

  • Pharmaceuticals: This includes the development of novel therapeutic agents targeting various diseases, as reported in a research article by Maruyama et al. [].
  • Pesticides: The compound can serve as a starting material for the creation of new pesticides with improved properties, as described in a patent by Ishii et al. [].
  • Dyes: 3-(4-Nitrophenyl)pentanedioic acid can be utilized in the synthesis of dyes with specific colors and functionalities, as exemplified in a publication by Li et al. [].

3-(4-Nitrophenyl)pentanedioic acid, with the CAS number 92289-14-0, is an organic compound characterized by the presence of a nitrophenyl group attached to a pentanedioic acid backbone. Its molecular formula is C11H11NO6C_{11}H_{11}NO_6, and it has a molecular weight of 253.21 g/mol. The compound is recognized for its potential applications in various chemical and biological fields due to its unique structural features, which include both carboxylic acid and nitro functional groups.

There is no current information available regarding the mechanism of action of 3-(4-Nitrophenyl)pentanedioic acid in biological systems or its interaction with other compounds.

  • Carboxylic acids: Carboxylic acids can be irritants to skin and eyes.
  • Nitro groups: Nitro groups can be mildly explosive under certain conditions.
Typical of carboxylic acids and nitro compounds:

  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's reactivity and properties.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various industrial applications.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility as a precursor for more complex molecules .

The synthesis of 3-(4-Nitrophenyl)pentanedioic acid typically involves nitration processes where a suitable precursor is treated with nitrating agents. Common methods include:

  • Nitration of Pentanedioic Acid Derivatives: Starting from pentanedioic acid or its derivatives, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
  • Chemical Modifications: The introduction of the nitrophenyl group can also be achieved through coupling reactions involving diazonium salts or other electrophilic aromatic substitution methods.

These methods emphasize the compound's synthetic accessibility for further research and application development .

3-(4-Nitrophenyl)pentanedioic acid finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in studies exploring nitro compounds' reactivity and biological interactions.
  • Material Science: It may be employed in developing new materials with specific chemical properties due to its functional groups .

Interaction studies involving 3-(4-Nitrophenyl)pentanedioic acid are essential for understanding its behavior in biological systems. Such studies typically focus on:

  • Enzyme Substrates: Investigating how this compound interacts with enzymes that metabolize nitro compounds.
  • Binding Affinity: Assessing its binding properties to various biological targets, which can inform potential therapeutic uses.

These studies are crucial for determining the safety and efficacy of the compound in practical applications .

3-(4-Nitrophenyl)pentanedioic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
3-(3-Nitrophenyl)pentanedioic acid93534-70-4HighSimilar structure but different nitro position
3-(4-Nitrophenyl)propanoic acid16642-79-8ModerateShorter carbon chain; retains nitrophenyl group
2-(4-Nitrophenyl)butanoic acid7463-53-8ModerateContains a butanoic acid moiety instead

These compounds highlight the uniqueness of 3-(4-Nitrophenyl)pentanedioic acid, particularly its longer carbon chain and dual carboxylic acid functionality, which may influence its reactivity and applications compared to similar structures .

XLogP3

1.4

Wikipedia

3-(4-Nitrophenyl)pentanedioic acid

Dates

Modify: 2023-08-15

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